molecular formula C22H24N4O4S B2859916 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone CAS No. 1021223-68-6

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone

Cat. No.: B2859916
CAS No.: 1021223-68-6
M. Wt: 440.52
InChI Key: BEPNNRDHNBHVKP-UHFFFAOYSA-N
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Description

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone is a complex organic molecule. It is related to a series of compounds that have been studied for their potential as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds are of interest due to their potential therapeutic applications .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a study describes the discovery and characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as GIRK channel activators . Another study discusses the synthesis of 1H-Pyrazolo[3,4-b]pyridines, which are structurally similar to the compound .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. Pyrazolo[3,4-b]pyridines, which form part of the structure, are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .

Scientific Research Applications

1. Enzyme Inhibitory Activity

Research has identified the enzyme inhibitory activities of certain thiophene-based heterocyclic compounds. For example, derivatives like (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone have been studied for their effectiveness in inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These findings suggest potential applications in treating diseases related to these enzymes (Cetin et al., 2021).

2. Antimicrobial and Anti-Inflammatory Applications

Certain pyrazoline derivatives, such as those incorporating thiophene and pyridine structures, have been explored for their antimicrobial and anti-inflammatory properties. Studies have shown that these compounds can be effective against various bacterial strains and may also possess significant anti-inflammatory activity (Kumar et al., 2012).

3. Potential in Cancer Research

Compounds structurally related to the specified chemical have been studied for their potential in cancer research. For instance, derivatives like (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone have shown promise in molecular docking studies, which suggest significant interactions at the enzyme active sites, indicating potential applications in cancer treatment (Wang et al., 2016).

4. Structural Analysis and Synthesis

Studies have been conducted on the synthesis and structural analysis of related heterocyclic compounds. These investigations contribute to understanding the chemical properties and potential applications of such molecules in various fields, including pharmaceuticals (Prasad et al., 2018).

Properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-15-20-18(22(27)25-8-10-30-11-9-25)13-19(16-5-3-2-4-6-16)23-21(20)26(24-15)17-7-12-31(28,29)14-17/h2-6,13,17H,7-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPNNRDHNBHVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCOCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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